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Get Quote

Executive Summary

2-(7-Azaindol-1-yl)acetic acid is a critical pharmacophore and bioisosteric scaffold used
primarily in the development of CRTH2 (DP2) receptor antagonists and ATP-competitive kinase
inhibitors. Structurally, it represents a 7-aza-bioisostere of indole-1-acetic acid (a known auxin
and inflammatory mediator scaffold).

Its biological significance stems from two core properties:

» Acidic Pharmacophore: The acetic acid tail mimics the carboxylate of Prostaglandin D2
(PGD2), enabling high-affinity binding to the orthosteric site of the CRTH2 receptor.

e 7-Azaindole Core: The pyridine-like nitrogen (N7) provides an additional hydrogen bond
acceptor compared to indole, improving water solubility and metabolic stability while enabling
unique hinge-binding interactions in kinase domains.

Chemical Profile & Structural Logic[1]
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Property Description

IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Molecular Formula CoHsN20:2

Molecular Weight 176.17 g/mol

Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

Carboxylic acid (pKa ~4.5); N7-Nitrogen (H-

Key Functional Group o (o)
ond acceptor

Indole — 7-Azaindole substitution reduces
Bioisosterism lipophilicity (LogP) and increases polar surface
area (PSA).[1]

Structural-Activity Relationship (SAR) Logic

The transition from an indole scaffold (e.g., Indomethacin, Ramatroban) to a 7-azaindole
scaffold is a strategic medicinal chemistry optimization:

e Solubility: The N7 nitrogen lone pair interacts with water, significantly improving aqueous
solubility compared to the parent indole.

e Target Binding:

o CRTH2: The carboxylate group forms an ionic bridge with Arg170 or Lys210 residues in
the GPCR transmembrane binding pocket.

o Kinases: The 7-azaindole core mimics the purine ring of ATP. The N1 and N7 positions
often engage in bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu
backbone).

Primary Biological Activity: CRTH2 (DP2)
Antagonism|[3][4]

The most distinct biological activity of 2-(7-azaindol-1-yl)acetic acid derivatives is the
antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells
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(CRTH2), also known as DP2.

Mechanism of Action

CRTH2 is a G_i/o-coupled GPCR. Upon binding its endogenous ligand, PGD2, it triggers a
signaling cascade resulting in chemotaxis and activation of Th2 lymphocytes, eosinophils, and
basophils.[2]

e Agonist (PGD2): Induces intracellular Ca2* mobilization and decreases cAMP.

e Antagonist (7-Azaindole Acid): Competes for the orthosteric site, blocking PGD2-induced G-
protein coupling. This prevents eosinophil migration and cytokine release (IL-4, IL-5, IL-13).

Signaling Pathway Visualization

The following diagram illustrates the CRTH2 signaling cascade and the intervention point of 2-
(7-azaindol-1-yl)acetic acid.
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Figure 1: Mechanism of CRTH2 antagonism. The 7-azaindole derivative blocks the receptor,

preventing Gi/o-mediated calcium flux and chemotaxis.

Secondary Application: Kinase Inhibition Scaffold[5]

While the acetic acid moiety is specific to CRTHZ2, the 7-azaindole core is a privileged scaffold
for kinase inhibitors. The acetic acid side chain in this context often serves as a linker to
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solvent-exposed regions or is esterified/amidated to improve permeability.
o Target Kinases: JAK family, TRK, Aurora Kinases.

e Binding Mode: The 7-azaindole core binds to the ATP hinge region. The N1-acetic acid group
projects towards the solvent front, allowing for the attachment of solubilizing groups (e.g.,
morpholine, piperazine) via amide coupling.

Experimental Protocols
Protocol A: Synthesis of 2-(7-Azaindol-1-yl)acetic Acid

Rationale: N-alkylation of the electron-rich azaindole ring requires a strong base to deprotonate
the N1 position, followed by nucleophilic attack on a haloacetate.

e Reagents: 7-Azaindole (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs2COs,
2.0 eq) or Sodium Hydride (NaH).

e Solvent: DMF (Anhydrous).

e Procedure:
o Dissolve 7-azaindole in DMF under N2 atmosphere.
o Add base (Cs2COs) and stir at RT for 30 min to generate the anion.
o Dropwise add ethyl bromoacetate. Stir at RT for 4—12 hours.

o Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over
MgSOa4 and concentrate.

o Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H20 (3:1:1). Add LiOH (3.0 eq).
Stir until TLC shows consumption of ester. Acidify with 1M HCI to pH 4 to precipitate the
free acid.

e Validation: *H NMR (DMSO-de) should show a singlet at ~5.1 ppm (N-CH2-COOH) and
disappearance of ethyl ester signals.
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Protocol B: In Vitro CRTH2 Calcium Flux Assay

Rationale: This functional assay measures the ability of the compound to inhibit PGD2-induced
calcium mobilization in stable cell lines.

e Cell Line: HEK293 or CHO cells stably expressing human CRTH2 and Gal6 (to couple Gi to
Calcium signaling).

o Reagents: FLIPR Calcium 6 Assay Kit, PGD2 (Agonist), Probenecid (to prevent dye
leakage).

o Workflow:
o Seeding: Plate cells (50,000/well) in 96-well black-wall plates. Incubate overnight.

o Dye Loading: Remove media. Add Calcium 6 dye loading buffer + 2.5 mM Probenecid.
Incubate 1 hr at 37°C.

o Compound Addition: Add 2-(7-azaindol-1-yl)acetic acid (serial dilutions, e.g., 1 nM to 10
MM) to cells. Incubate for 15 min.

o Stimulation: Inject PGD2 (at ECso concentration, typically ~10-30 nM).
o Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR or FlexStation.

e Analysis: Calculate ICso based on the reduction of Peak Fluorescence minus Baseline.

Data Summary & SAR Comparison

The following table summarizes the biological impact of the 7-azaindole modification versus the
traditional indole scaffold in the context of CRTH2 antagonism.
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Figure 2: Strategic advantages of the 7-azaindole scaffold substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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